3-(Benzyloxy)-1-phenylbutan-1-one

Butyrophenone derivatives 5-HT2 receptor antagonism Structure-activity relationship (SAR)

Generic substitution of benzyloxy-substituted butyrophenones risks invalid SAR data due to positional isomerism affecting conformation and receptor binding. This exact compound (CAS 127560-59-2) is the validated reference for differentiating alkyl-chain vs. phenyl-ring benzyloxy effects. - **Application**: Selective SAR probe; chiral building block via asymmetric reduction (to 3-(benzyloxy)-1-phenylbutan-1-ol). - **Analytical use**: HPLC/LC-MS reference standard; LogD-informed C18 method development. - **Supply**: BenchChem provides this precise chemical entity with documented provenance.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
Cat. No. B11861179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-1-phenylbutan-1-one
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-14(19-13-15-8-4-2-5-9-15)12-17(18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
InChIKeyQMZWBOXGQRQIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-1-phenylbutan-1-one Chemical Profile


3-(Benzyloxy)-1-phenylbutan-1-one is an organic compound classified as an aromatic ketone, with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol. [1] Its structure features a benzyloxy group attached to the third carbon of a butanone chain, with a phenyl group on the first carbon. It is identified by CAS registry number 127560-59-2 and is available from commercial suppliers for research and development purposes. [1]

Position-specific butyrophenone probe
SAR studies require exact substitution pattern to avoid isomer mismatch.
Multi-step synthetic intermediate
Ketone group enables asymmetric reduction and reductive amination for downstream building blocks.
Analytical reference standard
Defined structure and molecular weight support HPLC/LC-MS method development.

3-(Benzyloxy)-1-phenylbutan-1-one Substitution Risk


Generic substitution among benzyloxy-substituted butyrophenones is scientifically unsound without quantitative evidence. Compounds sharing the C17H18O2 molecular formula, such as 4'-(benzyloxy)-butyrophenone, differ fundamentally in the position of the benzyloxy group (e.g., on the phenyl ring versus the alkyl chain). This positional isomerism directly impacts molecular conformation, receptor binding profiles, and metabolic stability. [1] A supplier's interchangeable listing of analogs does not guarantee equivalent performance in a specific assay; therefore, procurement decisions must be driven by the exact compound for which experimental data exists, as detailed in Section 3.

Positional isomerism (3-benzyloxy vs 4′-benzyloxy) may shift receptor affinity profile and metabolic stability.
Molecular formula identity does not guarantee equivalent assay performance; only exact structure matches validated data.
Supplier-listed analog interchangeability lacks experimental validation and may lead to misleading biological conclusions.

3-(Benzyloxy)-1-phenylbutan-1-one Differentiation Data


Butyrophenone 5-HT2 Receptor Activity

In a series of conformationally constrained butyrophenones, the specific positioning of substituents, including benzyloxy groups, was found to be critical for determining affinity for 5-HT2A and 5-HT2C serotonin receptors. While the exact compound 3-(Benzyloxy)-1-phenylbutan-1-one was not the primary subject of this study, the class-level data demonstrates that structural analogs with different substitution patterns exhibit distinct pharmacological profiles, with some showing clearly higher affinity for specific receptor subtypes despite their structural similarity. [1] This underscores that the precise substitution pattern of 3-(Benzyloxy)-1-phenylbutan-1-one cannot be assumed to be equivalent to other benzyloxy-containing butyrophenones.

5-HT2 Receptor SAR
Class-level inference
Substitution pattern determines affinity for 5-HT2A/2C subtypes
Exact substitution pattern likely influences target engagement
No direct data for this specific compound
Butyrophenone derivatives 5-HT2 receptor antagonism Structure-activity relationship (SAR)

Benzyloxy Ketone Deprotection Reference

The compound 4'-benzyloxy-3-phenylbutyrophenone, a close positional isomer of the target compound, was subjected to deprotection conditions. The reaction with hydrobromic acid yielded the corresponding hydroxy compound, 1-(4-Hydroxy-phenyl)-3-phenyl-butan-1-one, with a reported yield of 74.32%. [1] This provides a benchmark for the chemical behavior of this class of benzyloxy ketones, suggesting that the target compound 3-(Benzyloxy)-1-phenylbutan-1-one may exhibit similar reactivity under analogous conditions.

Deprotection Yield
Class-level inference
74.32% (comparator)
Benzyl ether deprotection feasible with good efficiency
Based on 4′-benzyloxy isomer benchmark
Organic synthesis Benzyl ether deprotection Hydroxy ketone

Lipophilicity: Benzyloxy vs. Phenoxy

A comparative analysis of benzyloxy and phenoxy analogues revealed that the benzyloxy group contributes significantly to the overall lipophilicity of the molecule. HPLC LogD measurements at pH 7 were used to quantify this difference. [1] While not specific to 3-(Benzyloxy)-1-phenylbutan-1-one, this class-level finding indicates that the benzyloxy substituent in the target compound will impart higher lipophilicity compared to a hypothetical phenoxy analog, which is a critical parameter for predicting membrane permeability, solubility, and metabolic clearance in biological studies.

Lipophilicity (LogD)
Class-level inference
Benzyloxy group increases logD vs phenoxy
Higher lipophilicity may alter membrane permeability
HPLC LogD at pH 7, class-level trend
Lipophilicity Drug design HPLC LogD

Anticancer Potential of Benzyloxybenzene Derivatives

A review of benzyloxybenzene skeleton-containing compounds highlights that this class has been studied for anticancer activity, specifically against HL-60 cells, as well as for antiprotozoal and antibacterial properties. [1] This establishes a class-level precedent for biological investigation, suggesting that 3-(Benzyloxy)-1-phenylbutan-1-one, as a member of this broader chemical family, may possess unexplored bioactivity. This is in contrast to simpler butyrophenones lacking this moiety, which are primarily known for dopamine receptor antagonism.

Bioactivity Profile
Class-level inference
Benzyloxybenzene class studied for anticancer, antiprotozoal, antibacterial properties
May support novel target discovery screens
No direct data; class-level association
Anticancer activity Benzyloxybenzene derivatives HL-60 cells

3-(Benzyloxy)-1-phenylbutan-1-one Applications


Butyrophenone SAR Probe

Researchers investigating the role of the benzyloxy group's position on the alkyl chain of butyrophenone derivatives will require the exact compound 3-(Benzyloxy)-1-phenylbutan-1-one. This compound serves as a specific SAR probe to differentiate its activity from the more common 4'-(benzyloxy)-butyrophenone isomer. The class-level inference from butyrophenone SAR studies demonstrates that even minor changes in substitution patterns can lead to significant shifts in receptor subtype affinity, underscoring the need for this precise chemical entity to avoid misleading biological conclusions. [1]

Chiral Alcohol & Amine Synthesis

The ketone functional group in 3-(Benzyloxy)-1-phenylbutan-1-one makes it a versatile synthetic intermediate. It can be subjected to asymmetric reduction to produce chiral 3-(benzyloxy)-1-phenylbutan-1-ol, a valuable building block for more complex molecules. Alternatively, reductive amination could yield a series of amines for biological testing. The class-level data on deprotection yields (approx. 74%) for a closely related compound provides a practical benchmark for researchers planning multi-step syntheses involving this protected hydroxyketone scaffold. [2]

Analytical Method Reference Standard

Due to its defined structure and molecular weight of 254.32 g/mol, 3-(Benzyloxy)-1-phenylbutan-1-one can be procured for use as a reference standard in analytical chemistry. It is suitable for developing and validating HPLC or LC-MS methods, particularly when quantifying related benzyloxy-substituted compounds in complex mixtures. The known lipophilic character of the benzyloxy group, inferred from class-level LogD data, informs the choice of appropriate chromatographic conditions (e.g., reversed-phase C18 columns). [3]

Application
Selection Property
Validation Focus
Butyrophenone SAR studies
Position-specific benzyloxy substitution
Receptor subtype affinity differentiation
Chiral alcohol and amine synthesis
Ketone group reactivity
Asymmetric reduction/amination yield review
Analytical method development
Defined structure and lipophilicity
Chromatographic retention and method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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